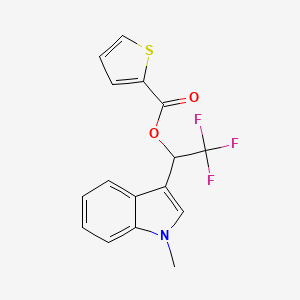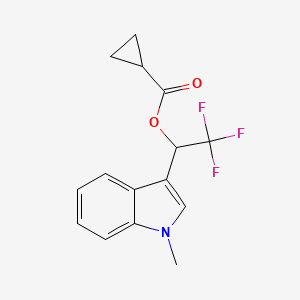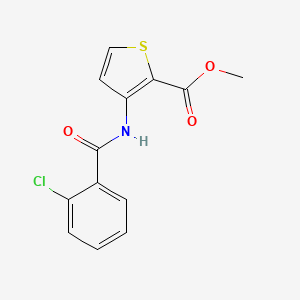
N,2-bis(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxamide
Übersicht
Beschreibung
N,2-bis(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxamide, also known by its chemical formula C₁₈H₁₂Cl₂N₂O₂ , is a synthetic organic compound. It belongs to the oxazole class of heterocyclic compounds. The compound’s structure consists of an oxazole ring with two 4-chlorophenyl substituents and a methyl group attached to the nitrogen atom. Its molecular weight is approximately 358.21 g/mol .
Synthesis Analysis
The synthesis of N,2-bis(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxamide involves the condensation of appropriate starting materials. Detailed synthetic pathways and reaction conditions can be found in relevant literature. Researchers have explored various methods, including cyclization reactions and amide bond formation, to obtain this compound .
Molecular Structure Analysis
The molecular structure of N,2-bis(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxamide is characterized by its oxazole ring, chlorophenyl groups, and the methyl substituent. The arrangement of atoms and bonds within the molecule significantly influences its properties and reactivity .
Chemical Reactions Analysis
N,2-bis(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxamide may participate in various chemical reactions. These reactions could involve nucleophilic substitution, oxidation, or other transformations. Researchers have investigated its behavior under different conditions, leading to the identification of potential reaction pathways .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Applications:
Synthesis of Oxazole Derivatives:
- The synthesis of oxazoles, including derivatives similar to N,2-bis(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxamide, involves copper-catalyzed intramolecular cyclization as a key step. This method allows for the introduction of various functionalities at specific positions of the oxazole ring, leading to highly functionalized oxazole derivatives (Kumar et al., 2012).
Structural Characterization and Reactivity:
- The structural characterization and reactivity of oxazole compounds, including N-substituted carboxamide functionalities, have been extensively studied. These investigations include the synthesis and characterization of complex molecules containing oxazole rings, providing insights into the reactivity and potential applications of such compounds (Tsuno et al., 2012).
Bioevaluation and Antimicrobial Activity:
- Oxazole derivatives have been synthesized and evaluated for their biological activities, including antimicrobial properties. For instance, carboxamide-containing oxazole compounds have been studied for their antimicrobial activities, indicating the potential of N,2-bis(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxamide in this domain (Desai et al., 2011).
Novel Synthetic Routes and Optoelectronic Properties:
- Research has been conducted to develop novel synthetic routes for oxazole derivatives and to investigate their optoelectronic properties. These studies involve the synthesis of new compounds and the exploration of their physical properties, which can have implications for various scientific applications (Abbas et al., 2018).
Corrosion Inhibition:
- The efficiency of oxazole derivatives, including those related to N,2-bis(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxamide, has been studied for corrosion inhibition. These compounds have been shown to exhibit significant inhibition efficiency, making them potential candidates for corrosion protection applications (Lagrenée et al., 2002).
Anticancer and Antimicrobial Agents:
- Oxazole derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. These compounds have been studied for their biological activities, highlighting the versatility and application potential of oxazole-based compounds in medical and pharmaceutical research (Katariya et al., 2021).
Wirkmechanismus
The specific mechanism of action for N,2-bis(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxamide depends on its intended application. It might exhibit biological activity, such as antimicrobial, anti-inflammatory, or antitumor effects. Further studies are needed to elucidate its precise mode of action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,2-bis(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-15(16(22)21-14-8-6-13(19)7-9-14)23-17(20-10)11-2-4-12(18)5-3-11/h2-9H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEAGUNPNLXKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-bis(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3141122.png)

![4-fluoro-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide](/img/structure/B3141133.png)
![1-Methyl-4-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}piperazine](/img/structure/B3141144.png)


![2-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline](/img/structure/B3141164.png)

![N-(4,6-dimethyl-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B3141187.png)
![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3141195.png)
![6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3141208.png)
![N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3141217.png)
![Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3141224.png)
